MTA-Cooperative vs. Pan-PRMT5 Inhibition: A ~5.7-Fold Biochemical Selectivity Differential
The parent compound Navlimetostat (MRTX-1719) exhibits a critical biochemical selectivity distinction compared to first-generation pan-PRMT5 inhibitors: it preferentially inhibits the PRMT5-MTA complex over free PRMT5, a feature that enables tumor-selective targeting [1]. In contrast, first-generation inhibitors like GSK3326595 inhibit PRMT5 regardless of MTA binding status, leading to on-target toxicity in normal tissues .
| Evidence Dimension | IC50 for PRMT5-MTA complex vs. free PRMT5 |
|---|---|
| Target Compound Data | PRMT5-MTA IC50 = 3.6 nM; PRMT5 IC50 = 20.5 nM |
| Comparator Or Baseline | GSK3326595: IC50 = 6.2 nM (pan-PRMT5, no MTA dependence reported) |
| Quantified Difference | Navlimetostat shows ~5.7-fold selectivity for PRMT5-MTA complex over free PRMT5; GSK3326595 lacks this discrimination |
| Conditions | Biochemical PRMT5 activity assay with histone H4 peptide substrate |
Why This Matters
The MTA-dependent inhibition profile directly correlates with the clinical tolerability advantage observed in Phase 1/2 trials, where Navlimetostat demonstrated only 7-8% grade 3+ hematologic adverse events versus the dose-limiting myelosuppression that halted development of first-generation PRMT5 inhibitors .
- [1] Navlimetostat (MRTX-1719) Datasheet. MedChemExpress. IC50 values: PRMT5-MTA 3.6 nM, PRMT5 20.5 nM. View Source
